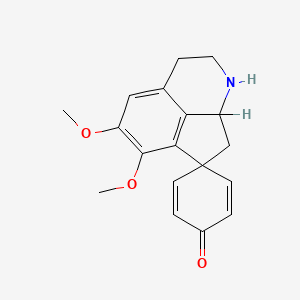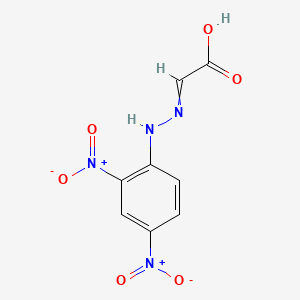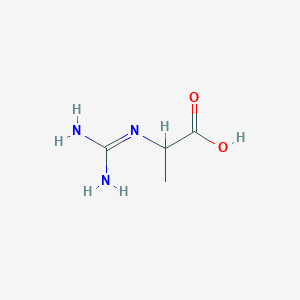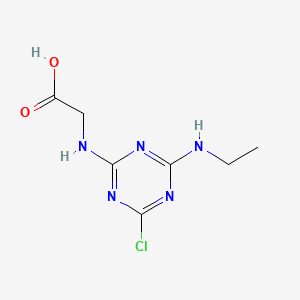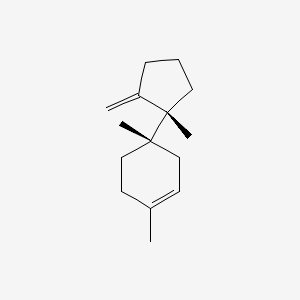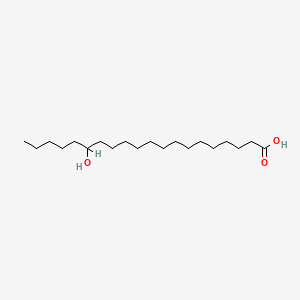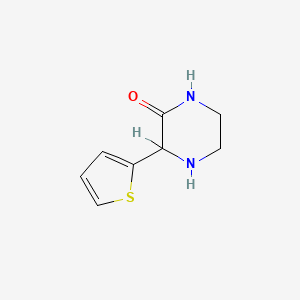
Tenilsetam
作用机制
替尼塞坦通过与糖基化蛋白质共价连接来发挥作用,从而阻断反应位点进行进一步的聚合反应。 这种对 AGE 形成的抑制被认为可以减少淀粉样斑块的交联,并通过减少吞噬微glia的激活来减少炎症反应 .
类似化合物:
替尼塞坦的独特性: 替尼塞坦因其作为认知增强剂和 AGE 形成抑制剂的双重作用而脱颖而出。 这种独特的组合使其成为治疗神经退行性疾病和糖尿病并发症的宝贵化合物 .
生化分析
Biochemical Properties
Tenilsetam plays a significant role in biochemical reactions, particularly in inhibiting the Maillard reaction, which involves the non-enzymatic glycosylation of proteins. This reaction leads to the formation of advanced glycation end products (AGEs), which are implicated in aging and diabetic complications . This compound interacts with enzymes and proteins such as lysozyme, inhibiting glucose- and fructose-induced polymerization in a concentration-dependent manner . Additionally, this compound restores the enzymatic digestibility of collagen, indicating its potential to modulate protein interactions and stability .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to reduce the number of microglia, which are characteristic of neuroinflammation, demonstrating its anti-inflammatory properties . Furthermore, this compound influences cell signaling pathways and gene expression, contributing to its cognition-enhancing effects. For instance, it has been observed to improve psychomotor measures and cognitive abilities in patients with Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to inhibit protein crosslinking by AGEs. This compound covalently attaches to glycated proteins, blocking reactive sites for further polymerization reactions . This inhibition of AGE-derived crosslinking may reduce amyloid plaque formation and decrease the inflammatory response by diminishing microglial activation . Additionally, this compound’s effects on gene expression and enzyme activity further contribute to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability and sustained inhibitory effects on the Maillard reaction in vitro . In vivo studies with diabetic rats showed that this compound administration for 16 weeks suppressed elevated levels of AGE-derived fluorescence and pyrraline in renal cortex and aorta . These findings suggest that this compound maintains its biochemical activity over extended periods, potentially offering long-term therapeutic benefits.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies with streptozotocin-induced diabetic rats, a dosage of 50 mg/kg per day effectively inhibited the Maillard reaction and reduced AGE accumulation . Higher doses may lead to toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to the Maillard reaction and AGE formation. It interacts with enzymes such as lysozyme and collagen, modulating their activity and stability . By inhibiting the formation of AGEs, this compound may influence metabolic flux and metabolite levels, contributing to its therapeutic effects in conditions like diabetes and Alzheimer’s disease .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by these interactions, which may affect its therapeutic efficacy . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its delivery and targeting specific tissues or organs.
Subcellular Localization
This compound’s subcellular localization plays a role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall therapeutic effects.
准备方法
合成路线和反应条件: 替尼塞坦的合成涉及在特定条件下将 2-噻吩甲酸与哌嗪反应,以形成所需产物。 该反应通常需要甲醇等溶剂和催化剂来促进该过程 .
工业生产方法: 替尼塞坦的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保最终产物的产率高且纯度高。 在工业环境中,通常使用重结晶和色谱等先进的纯化技术 .
化学反应分析
科学研究应用
替尼塞坦因其在各个领域的潜在治疗应用而被广泛研究:
相似化合物的比较
Piracetam: Another cognition-enhancing drug, but with limited therapeutic efficiency compared to Tenilsetam.
Oxiracetam: Similar to Piracetam, it acts as a cognition-enhancing agent but is less effective in inhibiting AGE formation.
Pyroglutamic Acid: Known for its cognition-enhancing properties, but does not exhibit the same level of anti-glycation activity as this compound.
Uniqueness of this compound: this compound stands out due to its dual action as a cognition-enhancing agent and an inhibitor of AGE formation. This unique combination makes it a valuable compound in the treatment of neurodegenerative diseases and diabetic complications .
属性
IUPAC Name |
3-thiophen-2-ylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c11-8-7(9-3-4-10-8)6-2-1-5-12-6/h1-2,5,7,9H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBACKDMGYMXYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006187 | |
| Record name | 3-(Thiophen-2-yl)-3,4,5,6-tetrahydropyrazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86696-86-8, 85606-97-9 | |
| Record name | Tenilsetam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086696868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Thiophen-2-yl)-3,4,5,6-tetrahydropyrazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TENILSETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4Q7XM74N6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


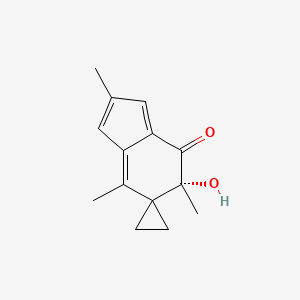
![1-[(5,6,7-Trimethoxy-1H-indol-2-yl)carbonyl]-3-(chloromethyl)indolin-6-amine](/img/structure/B1200178.png)
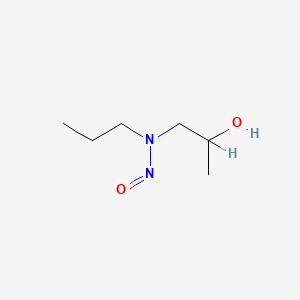
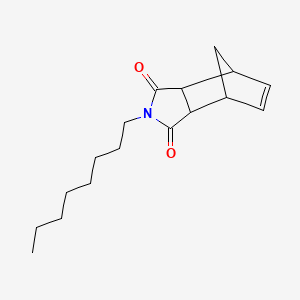
![[2-(9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(acetamidomethyl)cyclohexane-1-carboxylate](/img/structure/B1200184.png)
